molecular formula C27H26N2O4 B12529608 Diethyl bis[(quinolin-2-yl)methyl]propanedioate CAS No. 651330-97-1

Diethyl bis[(quinolin-2-yl)methyl]propanedioate

Cat. No.: B12529608
CAS No.: 651330-97-1
M. Wt: 442.5 g/mol
InChI Key: WXBJHNYWKLISFA-UHFFFAOYSA-N
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Description

Diethyl bis[(quinolin-2-yl)methyl]propanedioate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and is often utilized in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

651330-97-1

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

diethyl 2,2-bis(quinolin-2-ylmethyl)propanedioate

InChI

InChI=1S/C27H26N2O4/c1-3-32-25(30)27(26(31)33-4-2,17-21-15-13-19-9-5-7-11-23(19)28-21)18-22-16-14-20-10-6-8-12-24(20)29-22/h5-16H,3-4,17-18H2,1-2H3

InChI Key

WXBJHNYWKLISFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)(CC3=NC4=CC=CC=C4C=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl bis[(quinolin-2-yl)methyl]propanedioate typically involves the reaction of quinoline derivatives with diethyl malonate under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl bis[(quinolin-2-yl)methyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce quinoline-2-methyl derivatives .

Scientific Research Applications

Diethyl bis[(quinolin-2-yl)methyl]propanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl bis[(quinolin-2-yl)methyl]propanedioate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Camptothecin: A quinoline alkaloid with potent anticancer properties.

Uniqueness

Diethyl bis[(quinolin-2-yl)methyl]propanedioate is unique due to its dual quinoline moieties, which may enhance its ability to interact with multiple biological targets simultaneously. This structural feature distinguishes it from other quinoline derivatives and may contribute to its diverse range of applications.

Biological Activity

Diethyl bis[(quinolin-2-yl)methyl]propanedioate is a compound of increasing interest in the field of medicinal chemistry, particularly for its biological activity. This compound is characterized by its unique structure, which includes two quinoline moieties and a propanedioate backbone. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C19_{19}H20_{20}N2_{2}O4_{4}
Molecular Weight 336.38 g/mol
IUPAC Name This compound

The compound's structure features two quinoline rings attached to a central propanedioate group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that the compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µM)
Staphylococcus aureus20
Escherichia coli40
Pseudomonas aeruginosa50

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have indicated that this compound can induce apoptosis in cancer cells through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in human breast cancer cell lines.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound.

Cytotoxicity Data

Cell LineIC50_{50} (µM)
MDA-MB-231 (breast cancer)15
HeLa (cervical cancer)30

These findings suggest that the compound may serve as a lead structure for further development into anticancer therapeutics.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
  • DNA Interaction : Preliminary studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinically isolated strains of bacteria. The results confirmed its effectiveness against resistant strains, highlighting its potential as a new antimicrobial agent.

Study 2: Anticancer Properties

In another investigation published in the Journal of Medicinal Chemistry, this compound was tested on various cancer cell lines. The study concluded that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential with fewer side effects.

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